4-Fluoro-2-phenylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

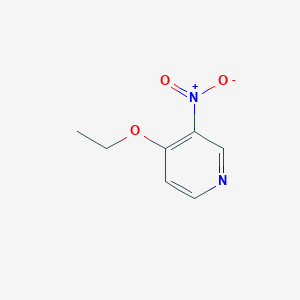

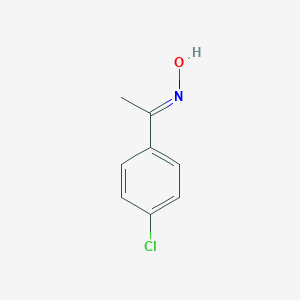

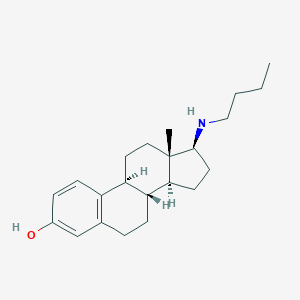

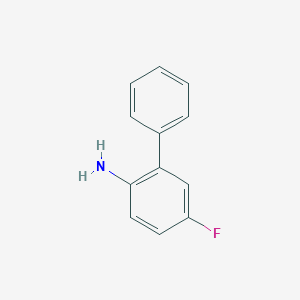

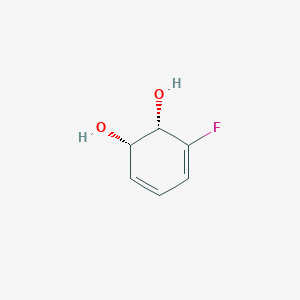

4-Fluoro-2-phenylaniline, also known as 4-F-Phenylalanine, is an aromatic amino acid derivative and a structural analog of phenylalanine. It is a white crystalline solid with a melting point of 114-115 °C and a molecular weight of 155.17 g/mol. 4-F-Phenylalanine has a wide range of applications in the fields of medicine, biochemistry, and chemical synthesis. It is used as a building block for peptide synthesis, as a reagent in the synthesis of other compounds, and as a starting material for the synthesis of drugs and pharmaceuticals.

Scientific Research Applications

Nonlinear Optical Properties

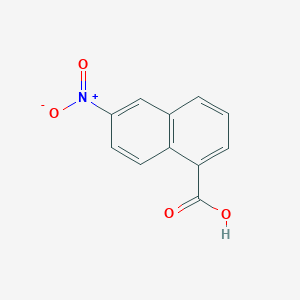

Research on 4-fluoro salicylideneaniline, a compound related to 4-Fluoro-2-phenylaniline, has demonstrated its potential in nonlinear optical applications. The crystal of this compound was analyzed for its structural, spectral, thermal, and nonlinear optical properties. The study found that it exhibits significant third-order nonlinear optical susceptibility, suggesting its utility in the development of nonlinear optical materials (P. P., A. R., & R. C., 2019).

Synthesis of Key Intermediates

Another study focused on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound closely related to this compound. This compound serves as a key intermediate for the manufacture of flurbiprofen, highlighting the role of fluorinated aromatic compounds in the synthesis of pharmaceuticals (Yanan Qiu, Haining Gu, Pengfei Zhang, & Wei-Ming Xu, 2009).

Medicinal Chemistry Applications

Fluorinated pyrrolidine derivatives, including those related to this compound, have found applications in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds are synthesized through double fluorination of protected hydroxyproline, demonstrating the importance of fluorinated compounds in the development of new medicinal agents (R. Singh & T. Umemoto, 2011).

Photodehalogenation Studies

The photodehalogenation of fluorobenzene derivatives, including those structurally related to this compound, has been studied for its potential to generate triplet and singlet phenyl cations. This research could have implications for the design of less phototoxic fluorinated drugs and the understanding of photostabilization effects in fluorinated compounds (S. Protti, V. Dichiarante, D. Dondi, M. Fagnoni, & A. Albini, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that fluorinated phenylalanines, which include compounds like 4-fluoro-2-phenylaniline, have had considerable industrial and pharmaceutical applications . They have also played an important role as potential enzyme inhibitors .

Mode of Action

Fluorinated phenylalanines are known to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties .

Biochemical Pathways

It’s worth noting that fluorinated phenylalanines can influence the metabolic properties of membrane permeability and reactivity .

Pharmacokinetics

The pharmacokinetic parameters of kel, k12, k21, and V1 for intracarotid injection of 18F-FBPA with BBB-D derived from the open 2-compartment model are 0.0206 0.0018 min 1, 0.0260 0.0016 min 1, 0.0039 0.0003 min 1, and 3.1 0.1 mL, respectively .

Result of Action

Fluorinated phenylalanines have been found to have considerable industrial and pharmaceutical potential .

Action Environment

It’s known that the compound is a solid at room temperature and has a storage temperature of 2-8°c .

Properties

IUPAC Name |

4-fluoro-2-phenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRKNEMJCQALHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597962 |

Source

|

| Record name | 5-Fluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1717-22-2 |

Source

|

| Record name | 5-Fluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

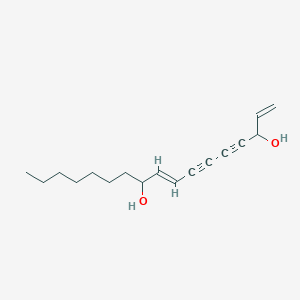

![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)